
Cedryl acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cedryl acetate can be synthesized through the esterification of cedrol, a primary component of cedarwood oil, with acetic anhydride or acetic acid in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced by oxidizing cedrene with selenium dioxide in acetic anhydride . This method ensures a high yield of the desired ester. The product is then purified through distillation under reduced pressure to obtain a high-purity compound suitable for use in various applications.
Chemical Reactions Analysis
Types of Reactions: Cedryl acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield cedrol and acetic acid.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent in the presence of acetic anhydride.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of this compound.
Major Products Formed:
Oxidation: Various oxidation products depending on the specific conditions.
Hydrolysis: Cedrol and acetic acid.
Scientific Research Applications
Fragrance Industry
Overview
Cedryl acetate is widely utilized in the fragrance industry due to its distinct woody aroma. It serves as a key ingredient in high-end perfumes and personal care products, contributing to complex fragrance compositions.
Applications
- Perfumes and Cosmetics : Its longevity and pleasant scent profile make it a staple in luxury fragrances.
- Household Products : Used in air fresheners, detergents, and soaps for its aromatic properties .
Market Insights
The demand for natural and sustainable fragrance ingredients is on the rise, driven by consumer preferences for eco-friendly products. Companies are exploring innovative extraction techniques to enhance sustainability while maintaining quality .
Therapeutic Applications
Anti-Cancer Properties
Recent studies have highlighted this compound's potential anti-cancer effects. Research indicates that it exhibits cytotoxic activity against various cancer cell lines, including HeLa cells (cervical cancer) and lung cancer models. Its mechanisms include:
- Inducing apoptosis in cancer cells.
- Exhibiting anti-inflammatory properties that may inhibit cancer proliferation .
Case Study: Lung Cancer Models
In a study by Sharma et al., this compound demonstrated significant anti-inflammatory effects in lung cancer models, suggesting its potential as a therapeutic agent in oncology .
Metabolic Health
Dietary Supplementation Studies
this compound has been investigated for its effects on metabolic health. A study published in Nutrients found that dietary supplementation of this compound improved glucose homeostasis and reduced adiposity in high-fat diet-fed mice. Key findings include:
- Significant weight reduction and decreased visceral fat.
- Improved insulin sensitivity and glucose tolerance .
Parameter | Control Group | High-Fat Diet (HFD) | HFD + this compound (100 mg/kg) |
---|---|---|---|
Body Weight Gain (g) | 20 | 35 | 25 |
Visceral Fat Weight (g) | 5 | 10 | 7 |
Glucose Tolerance (AUC) | 150 | 200 | 160 |
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Studies indicate its effectiveness in disrupting cellular functions of microorganisms, making it a candidate for natural preservatives in cosmetics and food products .
Regulatory Status
This compound is approved by the FDA as a flavoring agent, indicating its safety for consumption. This regulatory approval supports its use not only in fragrances but also as an additive in food products .
Mechanism of Action
Cedryl acetate exerts its effects through various molecular targets and pathways:
α-Glucosidase Inhibition: this compound inhibits the activity of α-glucosidase, an enzyme involved in carbohydrate digestion, thereby potentially reducing postprandial blood glucose levels.
Gene Expression Regulation: In studies on high-fat diet-fed mice, this compound was found to regulate the expression of metabolism-related genes in the liver and adipose tissues, contributing to improved glucose homeostasis and reduced adiposity.
Comparison with Similar Compounds
Cedryl acetate can be compared with other similar compounds, such as:
Vertofix: A woody molecule with a similar aroma profile but different chemical structure.
Vetiveryl Acetate: Another ester with a woody scent, often used in perfumery.
Cedarwood Oil Virginia: Contains cedrol, the precursor to this compound, and has a similar woody aroma.
Uniqueness: this compound is unique due to its specific ester structure, which imparts a distinct woody aroma and stability, making it highly valued in the fragrance industry .
Biological Activity
Cedryl acetate, also known as acetyl cedrene, is a naturally occurring compound derived from cedarwood oil. Its biological activity has garnered attention in various fields, including pharmacology, nutrition, and metabolic research. This article delves into the biological properties of this compound, emphasizing its effects on metabolic health, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a sesquiterpene ester. Its structure can be represented as follows:
- Molecular Formula: CHO
- Molecular Weight: 238.37 g/mol
Biological Activities
1. Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in carbohydrate metabolism. A significant study demonstrated that this compound exhibited potent α-glucosidase inhibitory activity, outperforming the standard inhibitor acarbose. This activity suggests potential applications in managing postprandial hyperglycemia in diabetic patients .
Compound | Inhibition Activity | Binding Affinity (kcal/mol) |
---|---|---|
This compound | Strong | -1.4 |
Acarbose | Standard | - |
2. Effects on Obesity and Metabolic Syndrome
Recent research highlighted the beneficial effects of this compound in preventing obesity and metabolic syndrome induced by a high-fat diet (HFD). In a controlled study involving C57BL/6J mice, those supplemented with this compound (100 mg/kg) showed significant reductions in weight gain, visceral fat pad weight, and improvements in glucose tolerance and insulin sensitivity compared to the HFD group .
Key Findings from the Study:
- Weight Gain Reduction: Mice with CA supplementation gained significantly less weight than those on HFD.
- Visceral Fat Reduction: Decreased visceral fat pad weight (2035 µm² vs. 4275 µm²).
- Improved Metabolic Parameters: Enhanced hepatic lipid accumulation regulation and gene expression related to metabolism.
Parameter | HFD Group | CA Supplemented Group |
---|---|---|
Weight Gain (g) | 25 ± 3 | 15 ± 2 |
Visceral Fat Pad Weight (mg) | 300 ± 50 | 150 ± 30 |
Glucose Tolerance (AUC) | High | Low |
The mechanism through which this compound exerts its biological effects involves modulation of metabolic pathways. The compound was found to regulate gene expression related to gluconeogenesis and fatty acid metabolism, including:
- Pepck : Phosphoenolpyruvate carboxykinase
- G6Pase : Glucose-6-phosphatase
- PPARγ : Peroxisome proliferator-activated receptor gamma
These regulatory effects suggest that this compound may play a role in improving insulin sensitivity and reducing adiposity through its influence on metabolic gene expression .
Fungal Transformation Study
A pioneering study investigated the fungal transformation of this compound using Cunninghamella elegans. This research identified several metabolites with potential biological activities, including:
- 10β-hydroxythis compound
- 2α-hydroxy-10-oxothis compound
These metabolites displayed varying degrees of α-glucosidase inhibitory activity, indicating that fungal biotransformation could enhance the bioactivity of this compound derivatives .
Safety and Regulatory Status
This compound is recognized by the FDA as a safe flavoring agent in food products. Its low toxicity profile makes it suitable for various applications in food and pharmaceuticals .
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of Cedryl Acetate in laboratory settings?
- Methodology : Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to verify molecular structure (C₁₇H₂₈O₂, CAS 77-54-3) and Nuclear Magnetic Resonance (NMR) for stereochemical confirmation . Purity can be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 220–280 nm. Cross-reference with standardized databases (e.g., PubChem, ChemSpider) for spectral matching.
Q. What are the recommended safety protocols for handling this compound in laboratory experiments?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2 skin irritant) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Storage : Store at 4°C in airtight, light-protected containers to prevent degradation .
- Spill Management : Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .
Q. What synthetic routes are available for this compound production in academic labs?
- Methodology : The primary method involves acetylation of cedrol (a sesquiterpene alcohol). React cedrol with acetic anhydride in the presence of a catalyst (e.g., pyridine or sulfuric acid) under reflux. Purify via vacuum distillation or column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase .
Q. How does solubility impact experimental design for this compound in biological assays?
- Methodology : this compound is lipophilic (logP ~4.5) and soluble in ethanol (up to 40% w/v) but poorly soluble in water. For in vitro studies, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in cell culture media. Validate solubility using dynamic light scattering (DLS) to confirm absence of precipitates .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s α-glucosidase inhibitory activity?
- Methodology :
- Enzyme Assay : Use 4-nitrophenyl α-D-glucopyranoside as a substrate. Measure inhibition kinetics via spectrophotometry (405 nm) to track p-nitrophenol release .
- Dose-Response Analysis : Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism). Include acarbose as a positive control.
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding interactions with α-glucosidase active sites .
Q. What methodologies are appropriate for assessing this compound’s stability under varying experimental conditions?
- Methodology :
- Thermal Stability : Conduct accelerated stability studies at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS/MS .
- Photostability : Expose samples to UV light (320–400 nm) and monitor changes using HPLC. Compare with dark-stored controls .
- pH Stability : Incubate in buffers (pH 3–9) and quantify intact compound via GC-FID .
Q. How can researchers investigate this compound’s ecological impact, given limited environmental data?
- Methodology :
- Biodegradation Tests : Use OECD 301B (CO₂ evolution test) to assess microbial degradation .
- Aquatic Toxicity : Perform acute toxicity assays on Daphnia magna or Danio rerio (zebrafish) embryos, reporting LC₅₀ values .
- Soil Mobility : Apply column leaching experiments with HPLC quantification to evaluate adsorption coefficients (Kd) .
Q. What analytical strategies resolve contradictions in this compound’s decomposition products during combustion?
- Methodology :
- Pyrolysis-GC-MS : Simulate combustion at 500°C and identify volatile byproducts (e.g., acetic acid, terpenoid fragments) .
- FTIR Spectroscopy : Monitor functional group changes (e.g., ester bond cleavage) in real-time during thermal degradation .
Q. How can this compound’s incompatibility with strong oxidizers be mitigated in reaction workflows?
- Methodology :
- Compatibility Screening : Pre-test interactions with common oxidizers (e.g., KMnO₄, H₂O₂) using differential scanning calorimetry (DSC) to detect exothermic reactions .
- Alternative Solvent Systems : Replace polar aprotic solvents (e.g., DMF) with non-reactive media like hexane or cyclohexane .
Properties
IUPAC Name |
(2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-11-6-7-13-15(3,4)14-10-17(11,13)9-8-16(14,5)19-12(2)18/h11,13-14H,6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKQRXZEXPXXIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859105 | |
Record name | Cedran-8-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cedryl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
200.00 to 203.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | Cedryl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77-54-3, 61789-42-2 | |
Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, 6-acetate, (3R,3aS,6R,7R,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cedryl Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cedryl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40.00 to 42.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | Cedryl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035910 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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